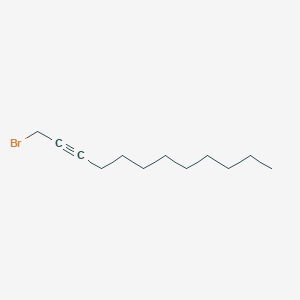
2-Dodecyne, 1-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyne, 1-bromo- is an organic compound with the molecular formula C12H21Br It is a brominated alkyne, characterized by a carbon-carbon triple bond and a bromine atom attached to the first carbon of the alkyne chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyne, 1-bromo- typically involves the bromination of 2-Dodecyne. One common method is the addition of bromine (Br2) to 2-Dodecyne in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 2-Dodecyne, 1-bromo- may involve more scalable methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyne, 1-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The triple bond can react with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-Dodecyne, 1-hydroxy- or 2-Dodecyne, 1-amino-.
Addition: Formation of 1,2-dibromo-2-dodecane.
Reduction: Formation of 2-Dodecene or 2-Dodecane.
Wissenschaftliche Forschungsanwendungen
2-Dodecyne, 1-bromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Dodecyne, 1-bromo- involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the triple bond participates in addition and reduction reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-rich nature of the triple bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dodecyne: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-dodecene: Contains a double bond instead of a triple bond, leading to different reactivity patterns.
1-Bromo-2-dodecane: Saturated compound with different chemical properties and reactivity.
Uniqueness
2-Dodecyne, 1-bromo- is unique due to the presence of both a bromine atom and a triple bond, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
85565-88-4 |
|---|---|
Molekularformel |
C12H21Br |
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
1-bromododec-2-yne |
InChI |
InChI=1S/C12H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-9,12H2,1H3 |
InChI-Schlüssel |
KYWBDFJFZKCFTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


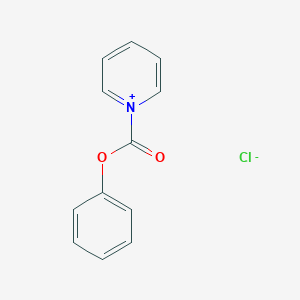
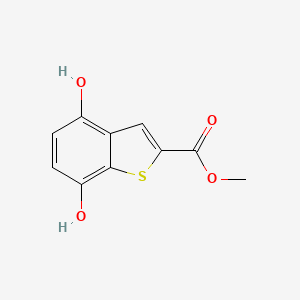
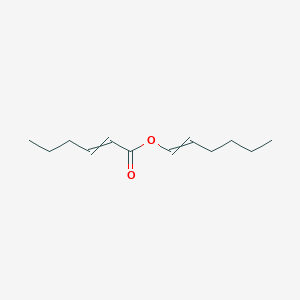
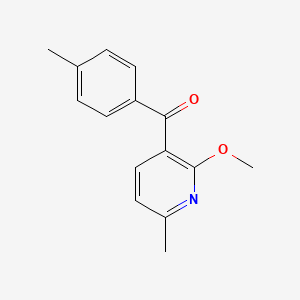
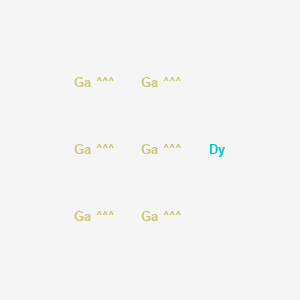

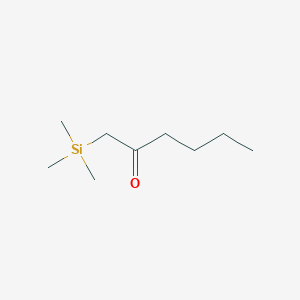

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
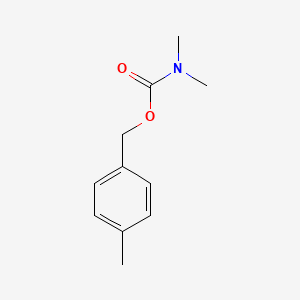
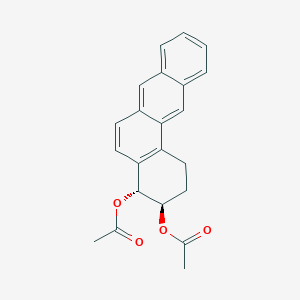
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
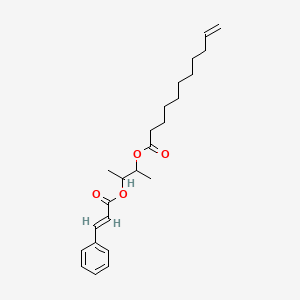
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
